Bis-(3-bromo-2-fluorobenzyl)ether

Vue d'ensemble

Description

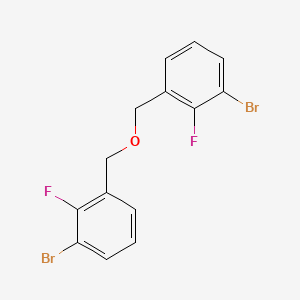

Bis-(3-bromo-2-fluorobenzyl)ether: is an organic compound with the molecular formula C14H10Br2F2O and a molecular weight of 392.03 g/mol It is characterized by the presence of two benzyl groups, each substituted with bromine and fluorine atoms, connected by an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-bromo-2-fluorobenzyl)ether typically involves the reaction of 3-bromo-2-fluorobenzyl alcohol with a suitable etherifying agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Bis-(3-bromo-2-fluorobenzyl)ether can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Applications De Recherche Scientifique

Antitumor Activity

Research has indicated that derivatives of bis-(3-bromo-2-fluorobenzyl)ether exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit specific cancer cell lines by interfering with cellular signaling pathways.

Case Study:

A study published in a peer-reviewed journal demonstrated the synthesis of this compound derivatives, which were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for development as anticancer agents .

Enzyme Inhibition

The compound has been explored as an inhibitor for certain enzymes involved in cancer progression. For example, it was found to inhibit striatal-enriched protein tyrosine phosphatase (STEP), which is implicated in neuropsychiatric disorders, thus showcasing its potential beyond oncology .

Organic Electronics

This compound is utilized in the synthesis of organic semiconductors due to its electronic properties. Its derivatives can be incorporated into polymer matrices to enhance charge transport capabilities.

Data Table: Synthesis Methods for Organic Electronics

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| Compound A | Suzuki Coupling | 85% | Organic Photovoltaics |

| Compound B | Stille Coupling | 90% | OLEDs |

Photonic Applications

The compound can also serve as a precursor for photonic materials, where its halogenated structure contributes to light absorption and emission characteristics. This makes it suitable for applications in sensors and light-emitting devices.

Agrochemical Applications

This compound derivatives are being investigated for use in agrochemicals, particularly as intermediates in the synthesis of new pesticides and herbicides. The fluorine substituent enhances the biological activity and stability of these compounds in agricultural applications.

Case Study:

A patent describes the synthesis of novel 4-fluoro-3-phenoxybenzyl bromides derived from this compound, showing efficacy against specific pests while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of Bis-(3-bromo-2-fluorobenzyl)ether depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the reagents used.

Comparaison Avec Des Composés Similaires

- Bis-(3-bromo-2-chlorobenzyl)ether

- Bis-(3-bromo-2-methylbenzyl)ether

- Bis-(3-bromo-2-nitrobenzyl)ether

Comparison: Compared to these similar compounds, Bis-(3-bromo-2-fluorobenzyl)ether is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it distinct in its applications and behavior.

Activité Biologique

Bis-(3-bromo-2-fluorobenzyl)ether is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the benzyl rings, which significantly influence its reactivity and biological properties. The compound's molecular formula is CHBrFO, indicating a complex structure that allows for diverse interactions in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atoms in the compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activity.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes, or reduction to yield alcohols, which may exhibit different biological effects.

Antiviral Activity

Research has indicated that this compound may serve as a building block for synthesizing antiviral agents. For instance, studies have shown that related compounds exhibit significant inhibition against HIV-1 integrase, suggesting potential applications in HIV therapy. One study reported that certain derivatives with similar structural motifs demonstrated IC values ranging from 65 μM to 100 μM against HIV-1 integrase .

Antitumor Activity

Recent investigations into the antitumor properties of compounds related to this compound have revealed promising results. For example, benzimidazole derivatives incorporating similar structural features were found to inhibit Topoisomerase II activity, leading to reduced cell proliferation in various cancer cell lines (HepG2, A549, LNCaP) . These findings highlight the potential for developing new anticancer therapies based on this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar halogenated benzyl ethers:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bis-(3-bromo-2-chlorobenzyl)ether | Chlorine instead of fluorine | Moderate antibacterial activity |

| Bis-(3-bromo-2-methylbenzyl)ether | Methyl group instead of fluorine | Lower antiviral efficacy |

| Bis-(3-bromo-2-nitrobenzyl)ether | Nitro group instead of fluorine | Significant cytotoxicity observed |

The presence of fluorine in this compound enhances its stability and lipophilicity compared to its analogs, potentially leading to improved bioavailability and efficacy.

Case Studies and Research Findings

- Antiviral Studies : A series of compounds derived from halogenated benzyl ethers were screened for antiviral activity against HIV-1. The results indicated that compounds with a similar structure to this compound exhibited promising inhibitory effects on viral replication .

- Antitumor Research : In a study evaluating the efficacy of benzimidazole derivatives as Topoisomerase II inhibitors, several compounds showed significant inhibition of cancer cell growth, suggesting that modifications based on the structure of this compound could lead to effective anticancer agents .

Propriétés

IUPAC Name |

1-bromo-3-[(3-bromo-2-fluorophenyl)methoxymethyl]-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2F2O/c15-11-5-1-3-9(13(11)17)7-19-8-10-4-2-6-12(16)14(10)18/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJOIWZSQQFYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)COCC2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.